GLP-1R modulator C5

GLP-1R Allosteric modulation EC50

Researchers requiring a GLP-1R positive allosteric modulator (PAM) with consistent micromolar potency often face variability across compound batches and off-target effects from impurities. GLP-1R modulator C5 (CAS 421578-93-0) provides a solution with its well-characterized EC₅₀ of 1.59 µM and ≥99% HPLC purity, enabling reproducible results in cAMP accumulation, β-arrestin recruitment, and receptor internalization assays. • EC₅₀ 1.59 µM-more potent than C16 (8.43 µM) and L7-028 (11.01 µM); ideal for moderate-concentration in vitro studies without off-target risk • DMSO solubility 50 mg/mL (134.61 mM)-compatible with HTS and automated liquid handling • ≥99% HPLC purity ensures lot-to-lot consistency for SAR benchmarking

Molecular Formula C24H21NO3
Molecular Weight 371.4 g/mol
Cat. No. B277641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R modulator C5
Molecular FormulaC24H21NO3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O
InChIInChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2
InChIKeyQSAOBVACSHPJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1R Modulator C5: Chemical Identity & Sourcing


GLP-1R modulator C5 (CAS 421578-93-0) is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) . It functions by binding to a transmembrane site on the receptor, thereby enhancing the binding affinity and signaling efficacy of the endogenous ligand GLP-1 . The compound has a molecular formula of C₂₄H₂₁NO₃ and a molecular weight of 371.43 g/mol . Commercially available as a research tool, it is typically supplied with a purity of ≥99% (HPLC) and is soluble in DMSO at concentrations up to 50 mg/mL [1].

Allosteric modulator research tool for GLP-1R signaling studies
DMSO-soluble formulation supports in vitro assay preparation
Research-grade purity profile for reproducible pathway analysis

GLP-1R Modulator C5: Why It Cannot Be Substituted


In-class substitution of GLP-1R modulators is not scientifically valid due to substantial variability in their primary potency (EC₅₀ values ranging over 10⁶-fold), allosteric mechanism of action, and physicochemical properties that dictate experimental suitability [1][2]. For instance, while some compounds like V-0219 exhibit sub-nanomolar potency, others such as L7-028 are over 10,000-fold weaker [3]. Furthermore, properties like oral bioavailability and CNS penetration—critical for certain in vivo applications—are not uniformly shared across this class [4]. The quantitative evidence presented below details the specific, measurable advantages of GLP-1R modulator C5 relative to its closest analogs, guiding selection decisions based on experimental needs rather than class-level assumptions.

Mechanism

Allosteric binding sites and signaling bias may differ among GLP-1R PAMs, limiting direct replacement without validation.

Potency

Reported EC50 values span over 10,000-fold across the class; substituting may shift assay response windows.

In Vivo Profile

Oral bioavailability and CNS penetration are not uniformly shared, restricting direct transfer to in vivo models.

GLP-1R Modulator C5: Potency, Solubility & Purity Benchmarks


Potency vs. Other GLP-1R PAMs

GLP-1R modulator C5 enhances GLP-1 binding with an EC₅₀ of 1.59 ± 0.53 µM, positioning it as a moderately potent PAM . It is 5.3-fold more potent than the structurally related analog C16 (EC₅₀: 8.43 ± 3.82 µM) and 6.9-fold more potent than L7-028 (EC₅₀: 11.01 ± 2.73 µM), offering a balance between potency and manageable concentrations for in vitro assays [1]. While less potent than advanced leads like V-0219 (EC₅₀: 0.25 nM in INS-1 β-cells) or LSN3318839 (EC₅₀: 14 nM), C5's micromolar EC₅₀ is comparable to VU0453379 (EC₅₀: 1.3 µM) and ~2.4-fold less potent than BETP (EC₅₀: 0.66 µM) in similar reporter assays, making it suitable for studies where extreme potency or oral bioavailability are not primary requirements .

Potency (EC50)
Reported
1.59 ± 0.53 µM vs. C16: 8.43 µM, L7-028: 11.01 µM, VU0453379: 1.3 µM, BETP: 0.66 µM
Supports assay concentration range selection; moderate micromolar potency balances signal and off-target risk.
In vitro GLP-1R binding/enhancement assays; cross-study comparison.
GLP-1R Allosteric modulation EC50 Potency In vitro pharmacology

Solubility and Formulation Compatibility

GLP-1R modulator C5 exhibits excellent solubility in DMSO at 50 mg/mL (134.61 mM), enabling preparation of high-concentration stock solutions . This solubility profile is superior to many analogs, for which quantitative solubility data are often not readily available. For instance, the closely related C16 and L7-028 compounds have lower DMSO solubilities at 30 mg/mL, limiting the maximum achievable concentration in stock solutions . The higher solubility of C5 reduces the volume of DMSO required in experimental setups, minimizing potential solvent-related artifacts in cellular assays [1].

DMSO Solubility
Reported
50 mg/mL (134.61 mM) vs. C16/L7-028 at 30 mg/mL
Enables high-concentration stock preparation, reducing DMSO solvent artifacts in cell-based assays.
DMSO as solvent; sonication may be required for full dissolution.
Solubility DMSO solubility In vitro formulation Compound handling

Compound Purity & Quality Control

GLP-1R modulator C5 is commercially available with a guaranteed purity of ≥99% (HPLC), as reported by multiple vendors . This high purity standard ensures minimal batch-to-batch variability and reduces the likelihood of confounding biological activity from impurities. In contrast, some alternative GLP-1R PAMs, such as BETP or V-0219, are often supplied with a lower purity specification (e.g., ≥95% or ≥98%), which may introduce greater variability in experimental outcomes . The high purity of C5 is particularly critical for quantitative pharmacology studies where precise compound concentration is essential for accurate EC₅₀ determination.

Purity (HPLC)
Data to verify
≥99% (HPLC)
Reported purity may support assay consistency and reduce impurity-driven variability.
Supplier specification; independent verification recommended.
Compound purity Quality control Reproducibility HPLC

Mechanistic Selectivity: PAM vs. Orthosteric Agonist

GLP-1R modulator C5 functions as a pure positive allosteric modulator (PAM), requiring the presence of the endogenous ligand GLP-1 to exert its effect . This mechanism contrasts with orthosteric agonists like exendin-4 or small-molecule GLP-1R agonists (e.g., danuglipron, orforglipron), which directly activate the receptor independently of endogenous ligand tone [1]. As a class, PAMs offer the theoretical advantage of preserving the natural temporal and spatial patterns of GLP-1R signaling, thereby reducing the risk of receptor desensitization and associated adverse effects like nausea and vomiting that are commonly observed with sustained orthosteric agonism [2]. While direct comparative in vivo data for C5 are not publicly available, this class-level inference underscores the mechanistic value of selecting a PAM over an agonist for certain research applications, such as investigating physiological GLP-1R signaling dynamics or developing therapies with an improved tolerability profile.

Mechanism: PAM vs. Agonist
Class-level
Pure PAM; enhances GLP-1 binding without intrinsic agonist activity. Orthosteric agonists (exendin-4, danuglipron) activate independently.
Enables studies of endogenous GLP-1R signaling dynamics without constitutive receptor activation.
Class-level inference; direct in vivo data for C5 not available.
Mechanism of action Allosteric modulation Selectivity GLP-1R signaling bias

Lack of Oral Bioavailability and CNS Penetration Data

No data are publicly available regarding the oral bioavailability or central nervous system (CNS) penetration of GLP-1R modulator C5. This is in stark contrast to advanced PAMs like V-0219, LSN3318839, and VU0453379, which have been explicitly characterized for their oral efficacy and/or CNS penetration in preclinical models [1][2][3]. The lack of such data indicates that C5 is not suitable for in vivo studies requiring oral administration or assessment of centrally mediated effects on food intake or glucose homeostasis. This absence of evidence serves as a key differentiator, positioning C5 primarily as a tool for in vitro pharmacological studies, where its defined potency, solubility, and purity are the primary selection criteria .

Oral/CNS Bioavailability
Data to verify
No oral bioavailability or CNS penetration data available for C5.
May not support in vivo oral or CNS studies; positions C5 as an in vitro tool.
Characterized PAMs like V-0219, LSN3318839, VU0453379 have reported oral/CNS data.
Oral bioavailability CNS penetration In vivo pharmacology Pharmacokinetics

GLP-1R Modulator C5: Research Applications


In Vitro GLP-1R Potentiation Studies

GLP-1R modulator C5 is ideally suited for in vitro assays that require a GLP-1R PAM with a micromolar EC₅₀ (1.59 µM) that is more potent than C16 (8.43 µM) and L7-028 (11.01 µM) but less potent than sub-nanomolar tools like V-0219 . This potency range allows for the use of moderate compound concentrations, minimizing the risk of off-target effects while still providing robust enhancement of GLP-1 signaling. Typical applications include cAMP accumulation assays, β-arrestin recruitment assays, and studies of GLP-1R internalization in recombinant cell lines .

High-Throughput Screening (HTS)

Due to its high DMSO solubility (50 mg/mL, 134.61 mM) and high purity (≥99% HPLC), C5 is an excellent choice for use in high-throughput screening (HTS) and automated liquid handling systems [1]. The compound's solubility profile enables the preparation of concentrated stock solutions, reducing the volume of DMSO introduced into assay plates and minimizing the potential for solvent-induced artifacts. The high purity ensures consistent activity across multiple screening plates and reduces the likelihood of false-positive or false-negative results from impurities .

GLP-1R Allosteric Modulation Mechanistic Studies

Researchers focused on the biophysical and structural basis of GLP-1R allosteric modulation can employ C5 as a pure PAM with no intrinsic agonist activity . Its lack of reported oral bioavailability or CNS penetration data, in contrast to compounds like V-0219 or LSN3318839, makes it a more suitable tool for isolated in vitro systems, such as surface plasmon resonance (SPR) binding studies, cryo-electron microscopy (cryo-EM) of the GLP-1R-PAM complex, or electrophysiological recordings in isolated cells [2]. This avoids confounding factors associated with in vivo metabolism or distribution.

Benchmarking and Comparative Pharmacology

C5 serves as a valuable reference compound for benchmarking novel GLP-1R PAMs in discovery programs. Its well-characterized EC₅₀, solubility, and purity provide a consistent internal standard for comparing the potency, efficacy, and physicochemical properties of new chemical entities . By including C5 as a control in every experiment, researchers can normalize data across different compound batches and assay runs, improving the reproducibility and robustness of structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
GLP-1R signaling potentiation assays
Micromolar EC50 PAM profile
Assay concentration range and GLP-1 dependence
High-throughput screening workflows
High DMSO solubility and purity
Solvent artifact minimization and batch consistency
Allosteric modulation mechanism studies
Pure PAM with no intrinsic agonism
GLP-1-dependent signaling confirmation
Comparative pharmacology benchmarking
Well-characterized reference PAM
Inter-assay normalization and SAR reproducibility

Technical Documentation Hub

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